

An In-depth Technical Guide to Diethyl 3hydroxyglutarate

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Compound of Interest		
Compound Name:	Diethyl 3-hydroxyglutarate	
Cat. No.:	B146656	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3-hydroxyglutarate (D3HG) is a significant organic compound and a key intermediate in the synthesis of various pharmaceuticals.[1] Its structural features, particularly the chiral center at the C-3 position, make it a valuable building block for stereospecific synthesis. This guide provides a comprehensive overview of the structural formula, properties, synthesis, and biological significance of **Diethyl 3-hydroxyglutarate**, with a focus on its role as an intermediate for cholesterol-lowering drugs.[1][2]

Structural Formula and Chemical Properties

The structural formula of **Diethyl 3-hydroxyglutarate** reveals a five-carbon dicarboxylic acid backbone (glutaric acid) with a hydroxyl group at the third carbon and ethyl esters at both carboxylic acid positions.

Chemical Structure:

A summary of its key chemical and physical properties is presented in the table below.



Property	Value	Source(s)
IUPAC Name	diethyl 3- hydroxypentanedioate	[3][4][5]
Synonyms	3-Hydroxyglutaric acid diethyl ester, Diethyl-β-hydroxyglutarate	[4][6]
CAS Number	32328-03-3	[3][4][6]
Molecular Formula	C9H16O5	[3][4][7]
Molecular Weight	204.22 g/mol	[2][3][7]
Appearance	Colorless to light yellow liquid	[8]
Boiling Point	156-157 °C at 23 mmHg	[9][10]
Density	1.103 g/mL at 25 °C	[9][10]
Refractive Index (n20/D)	1.439	[9][10]

Synthesis of Diethyl 3-hydroxyglutarate

A common and chemically straightforward method for the synthesis of **Diethyl 3-hydroxyglutarate** is the reduction of the corresponding ketone, Diethyl 3-oxoglutarate (also known as Diethyl 1,3-acetonedicarboxylate).[8][11] This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Plausible Experimental Protocol: Reduction of Diethyl 3oxoglutarate

Objective: To synthesize **Diethyl 3-hydroxyglutarate** by the reduction of Diethyl 3-oxoglutarate.

Materials:

- Diethyl 3-oxoglutarate
- Methanol (or Ethanol)



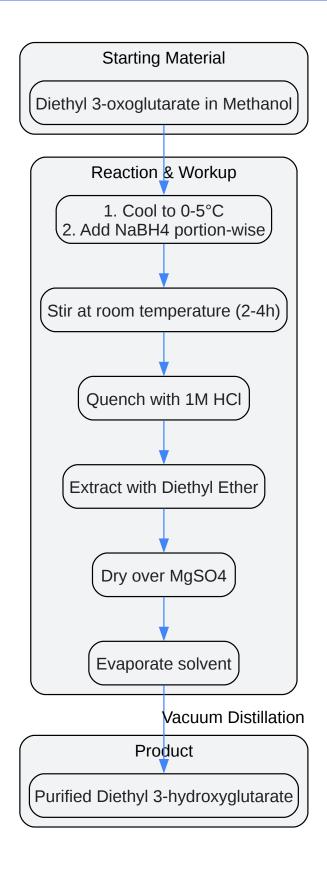
- Sodium borohydride (NaBH₄)
- Deionized water
- Hydrochloric acid (1 M)
- Diethyl ether (or Ethyl acetate)
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Diethyl
 3-oxoglutarate in methanol at room temperature.
- Reduction: Cool the solution in an ice bath to 0-5 °C. Slowly add sodium borohydride in small portions over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 1 M hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.
- Extraction: Remove the methanol under reduced pressure. To the remaining aqueous layer, add deionized water and extract the product with diethyl ether (3 x volume).
- Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude Diethyl 3-hydroxyglutarate.
- Purification: The crude product can be further purified by vacuum distillation.

Synthesis Workflow Diagram





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Caption: Workflow for the synthesis of **Diethyl 3-hydroxyglutarate**.



Biological Activity and Significance

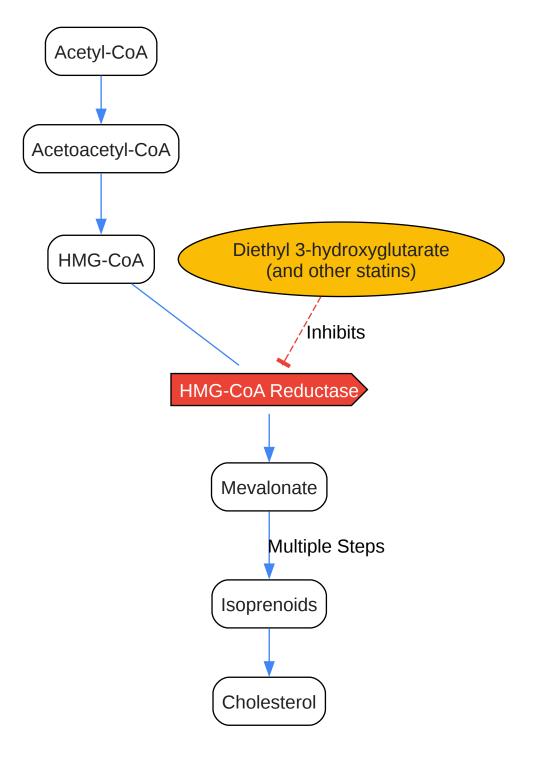
Diethyl 3-hydroxyglutarate is recognized for its role as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[7] This enzyme catalyzes the rate-limiting step in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol.

Inhibition of HMG-CoA Reductase

The inhibition of HMG-CoA reductase by compounds like **Diethyl 3-hydroxyglutarate** and its derivatives is a cornerstone of modern therapy for hypercholesterolemia. By blocking this enzyme, the synthesis of cholesterol in the liver is reduced, which in turn leads to an upregulation of LDL receptors and increased clearance of LDL cholesterol from the bloodstream. While specific kinetic data for **Diethyl 3-hydroxyglutarate** is not readily available in public literature, related 3-alkyl-3-hydroxyglutaric acids have shown competitive inhibition of HMG-CoA reductase.

Cholesterol Biosynthesis Pathway and Inhibition Site





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Caption: The cholesterol biosynthesis pathway and the site of inhibition.

Application in Enantioselective Synthesis



Diethyl 3-hydroxyglutarate serves as a prochiral substrate for enzymatic reactions to produce optically pure intermediates. For instance, the enantioselective hydrolysis of **Diethyl 3-hydroxyglutarate** catalyzed by lipases, such as Candida antarctica lipase B, can yield optically pure ethyl (S)-3-hydroxyglutarate.[1] This chiral monoester is a crucial precursor for the synthesis of various pharmaceuticals, including the side chain of rosuvastatin.[1]

General Protocol for Enzymatic Hydrolysis

Objective: To produce an enantiomerically enriched monoester from racemic **Diethyl 3-hydroxyglutarate**.

Materials:

- Diethyl 3-hydroxyglutarate
- Immobilized lipase (e.g., Novozym 435)
- Phosphate buffer (pH ~7)
- Organic solvent (e.g., tert-butanol)
- Standard laboratory glassware, shaker or stirrer

Procedure:

- Reaction Setup: A solution of **Diethyl 3-hydroxyglutarate** is prepared in a phosphate buffer, potentially with a co-solvent to improve solubility.
- Enzymatic Reaction: The immobilized lipase is added to the substrate solution, and the mixture is incubated with gentle agitation at a controlled temperature (e.g., 30-40 °C).
- Monitoring and Workup: The reaction is monitored for the formation of the monoester. Once the desired conversion is reached, the enzyme is filtered off.
- Separation: The product mixture (containing the monoester, unreacted diester, and glutaric acid) is then separated using standard chromatographic techniques to isolate the desired chiral monoester.



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